molecular formula C7H6O3 B2476551 3-(3-Oxocyclobutyl)prop-2-ynoic acid CAS No. 2090692-68-3

3-(3-Oxocyclobutyl)prop-2-ynoic acid

Cat. No.: B2476551
CAS No.: 2090692-68-3
M. Wt: 138.122
InChI Key: VVXMBZNBAMJCSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-oxocyclobutyl)prop-2-ynoic acid typically involves the following steps:

    Cyclobutyl Ketone Formation: The initial step involves the formation of the cyclobutyl ketone intermediate. This can be achieved through the cyclization of a suitable precursor under controlled conditions.

    Propiolic Acid Addition: The cyclobutyl ketone is then subjected to a reaction with propiolic acid or its derivatives.

Chemical Reactions Analysis

3-(3-Oxocyclobutyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyne moiety.

Scientific Research Applications

3-(3-Oxocyclobutyl)prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-oxocyclobutyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s propiolic acid moiety allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

3-(3-Oxocyclobutyl)prop-2-ynoic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclobutyl ring and the propiolic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-oxocyclobutyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMBZNBAMJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090692-68-3
Record name 3-(3-oxocyclobutyl)prop-2-ynoic acid
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